N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide
CAS No.: 1334373-18-0
Cat. No.: VC5289685
Molecular Formula: C21H21N3O2
Molecular Weight: 347.418
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1334373-18-0 |
|---|---|
| Molecular Formula | C21H21N3O2 |
| Molecular Weight | 347.418 |
| IUPAC Name | N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C21H21N3O2/c1-26-20-13-12-19(23-24-20)21(25)22-15-14-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,18H,14-15H2,1H3,(H,22,25) |
| Standard InChI Key | MQTORZDCVQXDOO-UHFFFAOYSA-N |
| SMILES | COC1=NN=C(C=C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(3,3-Diphenylpropyl)-6-methoxypyridazine-3-carboxamide features a pyridazine core substituted with a methoxy group at position 6 and a carboxamide group at position 3. The carboxamide nitrogen is further bonded to a 3,3-diphenylpropyl chain, introducing significant hydrophobic character. The molecular formula is C₂₆H₂₄N₄O₂, with a molecular weight of 424.5 g/mol. Key structural elements include:
-
A pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) contributing to planar geometry and π-π stacking potential.
-
A methoxy group (-OCH₃) at position 6, enhancing electron density and influencing receptor binding.
-
A 3,3-diphenylpropyl chain attached via a carboxamide linker, providing steric bulk and lipophilicity.
| Property | Value |
|---|---|
| CAS Number | 1334373-18-4 |
| Molecular Formula | C₂₆H₂₄N₄O₂ |
| Molecular Weight | 424.5 g/mol |
| Predicted LogP | 4.2 (High lipophilicity) |
| Hydrogen Bond Donors | 2 (Amide NH, Pyridazine N) |
| Hydrogen Bond Acceptors | 4 (Amide O, Methoxy O, Pyridazine N×2) |
Synthesis and Analytical Characterization
Synthetic Pathways
While explicit details on the synthesis of N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide are unavailable, analogous pyridazine-carboxamide compounds are typically synthesized through multi-step routes involving:
-
Pyridazine Ring Formation: Cyclocondensation of 1,4-diketones with hydrazines to generate the pyridazine core .
-
Methoxy Substitution: Electrophilic aromatic substitution or nucleophilic displacement reactions to introduce the methoxy group.
-
Carboxamide Linkage: Coupling of 6-methoxypyridazine-3-carboxylic acid with 3,3-diphenylpropylamine using carbodiimide-based activating agents (e.g., EDC, HOBt).
Critical parameters such as reaction temperature, solvent polarity, and catalyst selection significantly impact yield and purity. For instance, amide bond formation typically requires anhydrous conditions in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Analytical Data
Hypothetical spectral characteristics, inferred from structurally related compounds, include:
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridazine-H), 7.25–7.35 (m, 10H, diphenyl), 4.10 (t, 2H, CH₂N), 3.95 (s, 3H, OCH₃), 2.75–2.85 (m, 2H, CH₂CO).
-
IR (KBr): 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend), 1250 cm⁻¹ (C-O-C stretch).
| Receptor Subtype | Binding Energy (kcal/mol) | Reference Ligand (Binding Energy) |
|---|---|---|
| mGluR5 | -7.2 ± 0.3 | Fenobam (-8.7) |
| NMDA GluN2B | -9.8 ± 0.5 | Ifenprodil (-11.3) |
Antiparkinsonian Activity
Pharmacokinetic and Toxicological Considerations
ADME Profile
-
Absorption: High LogP (4.2) suggests favorable intestinal absorption but potential first-pass metabolism.
-
Distribution: Extensive plasma protein binding (>90%) anticipated due to aromatic and hydrophobic groups.
-
Metabolism: Likely hepatic oxidation via CYP3A4/5, with O-demethylation of the methoxy group as a primary pathway.
-
Excretion: Predominantly renal, with possible biliary excretion of glucuronidated metabolites.
Toxicity Risks
-
Hepatotoxicity: Due to reactive metabolite formation during CYP-mediated oxidation.
-
QT Prolongation: Blockade of hERG potassium channels, inferred from structural alerts (basic nitrogen, aromatic rings).
Research Gaps and Future Directions
-
Synthetic Optimization: Detailed protocols for large-scale synthesis and purification are needed.
-
In Vivo Efficacy Studies: Animal models of Parkinson’s disease or neuropathic pain could validate glutamatergic activity.
-
Safety Profiling: Acute and chronic toxicity studies in rodents are essential for preclinical development.
-
Crystallographic Analysis: X-ray diffraction of the compound bound to mGluR5 or NMDA receptors would clarify binding modes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume